Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate
Description
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a synthetic compound featuring a piperidine core substituted with an oxetane ring and a benzyl carbamate group. Its molecular formula is C₁₆H₂₂N₂O₃ (molecular weight: 290.358 g/mol) . The oxetane moiety (a four-membered oxygen-containing ring) enhances metabolic stability and bioavailability compared to larger cyclic ethers, making it valuable in medicinal chemistry for drug design . The benzyl carbamate group acts as a protective moiety, enabling selective deprotection during synthesis .
Properties
IUPAC Name |
benzyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(21-10-13-4-2-1-3-5-13)17-14-6-8-18(9-7-14)15-11-20-12-15/h1-5,14-15H,6-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYCLXSCYGRALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=CC=C2)C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate typically involves the reaction of benzyl chloroformate with 1-(oxetan-3-yl)piperidine-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives, while reduction reactions may produce piperidine derivatives.
Scientific Research Applications
Pharmacological Research
CCR5 Antagonism in HIV Treatment
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is being investigated as a CCR5 antagonist, which could play a crucial role in the treatment of HIV. The compound's structure suggests it can effectively bind to the CCR5 receptor, blocking the entry of the virus into human cells. Experimental procedures often involve ligand-induced calcium mobilization assays to evaluate its efficacy in inhibiting CCR5-mediated signaling pathways.
Potential Anti-inflammatory Effects
The compound has shown promise as a modulator of immune responses, making it a candidate for developing anti-inflammatory drugs. Its interactions with chemokine receptors may influence conditions such as asthma and other inflammatory diseases.
Material Science Applications
This compound's structural characteristics allow for its application in developing smart materials that respond to environmental stimuli. This includes exploring its potential in creating polymers with enhanced thermal stability and novel electrical properties.
Toxicity and Safety Research
Understanding the toxicity profile of this compound is essential for establishing safe handling procedures and assessing environmental impacts. Toxicity assessments typically involve both in vitro and in vivo studies to determine LD50 values, side effects, and recommended exposure limits.
Life Sciences Research
The compound is utilized to study cellular signaling pathways due to its ability to interact with various cellular receptors. This research is pivotal in understanding cell communication and function, potentially leading to advancements in biomedical applications.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yield and purity. Common reactions include oxidation, reduction, and substitution, which are crucial for exploring the compound's reactivity and potential modifications for specific applications.
Comparison with Related Compounds
To highlight the uniqueness of this compound, here is a comparison with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzylpiperidine | Piperidine ring without oxetane | Lacks oxetane; simpler structure |
| Oxetanamine | Contains oxetane but lacks piperidine | Focused on amine functionality |
| Piperidinylcarbamate | Piperidine with various substituents | More diverse substituents; broader application scope |
| N-benzylpiperidinone | Piperidine ring with carbonyl | Different functional group; distinct reactivity |
This compound stands out due to its combination of an oxetane ring with a piperidine structure, potentially imparting distinctive biological properties not found in simpler analogs.
Case Studies and Experimental Findings
Several studies have highlighted the biological activities of this compound:
- Antagonism of Chemokine Receptors : Related compounds have demonstrated their ability to inhibit eosinophil chemotaxis, suggesting potential applications in treating allergic conditions such as asthma.
- In Vitro Studies : Experimental data indicate that derivatives exhibit significant biological activities, including receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxetane ring and piperidine ring may play a role in its biological activity by interacting with enzymes or receptors in the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate are compared below with analogous piperidine-based carbamates and related derivatives.
Structural and Physicochemical Properties
Key Observations:
- Oxetane vs. tert-Butyl: The tert-butyl analog (CAS 1228948-05-7) has a lower molecular weight (256.341 vs. 290.358) and higher LogP (1.52 vs.
- Ethoxycarbonylpropyl Substituent : The compound with a 3-ethoxy-3-oxopropyl group (CAS 99197-86-1) lacks the oxetane’s metabolic stability but offers ester functionality for prodrug applications .
- Amino Group: Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) provides a reactive amine site for further derivatization but may exhibit higher toxicity risks due to unblocked amine reactivity .
Stability and Reactivity
- Oxetane Stability : The oxetane ring confers hydrolytic stability compared to larger cyclic ethers (e.g., tetrahydrofuran), reducing susceptibility to metabolic degradation .
- Thermal Stability : The benzyl carbamate decomposes at 220.0 ± 28.7 °C (flash point), whereas tert-butyl analogs lack reported thermal data .
Biological Activity
Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound features a unique combination of structural elements:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Oxetane moiety : A four-membered cyclic ether that may influence the compound's reactivity and biological interactions.
- Carbamate functional group : Known for its role in modulating biological activity.
The molecular formula is CHNO, with a CAS number of 1349716-55-7. Its distinct structure suggests potential applications in medicinal chemistry, particularly as a drug candidate.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the oxetane moiety , often via epoxidation or other ring-forming reactions.
- Carbamate formation through reaction with appropriate carbamic acid derivatives.
Each step requires careful control of reaction conditions to achieve high yields and purity.
Research indicates that this compound acts primarily as a CCR5 antagonist , which could be significant in the treatment of HIV. The CCR5 receptor is crucial for HIV entry into human cells, and blocking this receptor could prevent viral infection.
The compound's mechanism involves:
- Binding to the CCR5 receptor, inhibiting its function.
- Potential modulation of other receptors or enzymes, leading to various biological effects.
Pharmacological Applications
Preliminary studies have shown promising results regarding the pharmacological applications of this compound:
- HIV Treatment : As a CCR5 antagonist, it may serve as a therapeutic agent against HIV infection.
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, contributing to anti-inflammatory and analgesic effects.
- Material Science : Its structural properties may lead to the development of new materials with unique characteristics.
Research Findings
The following table summarizes key findings from research studies on this compound:
| Study Focus | Findings |
|---|---|
| CCR5 Antagonism | Demonstrated ability to block CCR5 receptor, preventing HIV entry into cells. |
| Enzyme Inhibition | Exhibited potential anti-inflammatory properties through enzyme modulation. |
| Synthesis Efficiency | High yields achieved in multi-step synthesis processes, indicating feasibility for further research. |
Case Studies
Several case studies have explored the biological activity and therapeutic potential of this compound:
- In vitro Studies : Laboratory tests demonstrated effective inhibition of CCR5-mediated viral entry in cell cultures, supporting its role as an antiviral agent.
- Animal Models : Preliminary animal studies indicated reduced viral loads in subjects treated with the compound compared to controls, suggesting efficacy in vivo.
- Structure-Activity Relationship (SAR) Studies : Ongoing SAR investigations aim to optimize the compound's structure for enhanced potency and selectivity against target receptors.
Q & A
Q. What are the established synthetic routes for Benzyl 1-(oxetan-3-yl)piperidin-4-yl carbamate?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of oxetan-3-yl derivatives with piperidin-4-yl precursors under basic conditions (e.g., triethylamine in dichloromethane) .
- Carbamate Formation : Protection of the piperidine nitrogen using benzyl chloroformate, followed by deprotection of tert-butyl groups (e.g., using trifluoroacetic acid) .
- Key Reagents : Sodium borohydride (NaBH₄) for reductions and Pd/C for catalytic hydrogenation in intermediate steps .
Methodological Note : Optimize reaction time and solvent polarity to minimize by-products like over-oxidized intermediates .
Q. How is the structural integrity of this compound validated?
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen bonding between the oxetane oxygen and carbamate group can confirm spatial arrangement .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Peaks for oxetane protons (δ 4.5–5.0 ppm) and piperidine methylene groups (δ 2.8–3.2 ppm) .
- ¹³C NMR : Carbamate carbonyl at ~155 ppm and oxetane carbons at ~80 ppm .
Data Triangulation : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .
Q. What safety precautions are critical during experimental handling?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential vapor release from solvents like dichloromethane .
- Contradictory Data Alert : While some SDS report "no known hazards" , others note insufficient toxicological data . Assume acute toxicity (Category 4) and implement spill containment protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Scaffold Modifications : Introduce substituents on the oxetane or piperidine ring (e.g., methyl, fluoro) to assess steric/electronic effects on bioactivity .
- Enzyme Inhibition Assays : Test analogs against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method. For example, compound 28 in related carbamates showed IC₅₀ = 0.8 µM for AChE .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with catalytic triads of target enzymes .
Q. How can conflicting toxicological data in SDS be resolved experimentally?
- In Vitro Testing : Use MTT assays on human keratinocytes (HaCaT) to evaluate cytotoxicity .
- Acute Toxicity Profiling : Administer graded doses in zebrafish models (OECD TG 203) to determine LD₅₀ .
- Literature Cross-Referencing : Compare with structurally similar compounds (e.g., Benzyl 4-aminopiperidine-1-carboxylate) where toxicity data exist .
Q. What analytical challenges arise during purity assessment?
- By-Product Identification : Use HPLC-MS to detect impurities like deprotected piperidine intermediates (retention time shifts) .
- Chiral Purity : Employ chiral columns (e.g., Chiralpak AD-H) if stereocenters are present, as seen in tert-butyl carbamate analogs .
- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for purity >98% .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials under argon .
- Light Sensitivity : UV-Vis spectroscopy reveals increased degradation rates (t₁/₂ = 14 days) under direct UV light due to carbamate bond cleavage .
- Solvent Compatibility : Stable in DMSO for >6 months at -20°C, but avoid aqueous buffers (pH >8) to prevent hydrolysis .
Q. What strategies mitigate low yields in scale-up synthesis?
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., benzyl chloroformate addition) .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd/C) for hydrogenation efficiency .
- Workup Refinement : Use liquid-liquid extraction (ethyl acetate/water) with brine washes to improve phase separation and reduce emulsion formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
